4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine
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Overview
Description
4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine is a complex organic compound that features a triazine core substituted with benzothiazole and furan moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dichloro-1,3,5-triazine with 2-mercaptobenzothiazole in the presence of a base such as triethylamine. This is followed by the nucleophilic substitution of the remaining chlorine atoms with 2-(furan-2-yl)ethylamine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The triazine core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while nucleophilic substitution on the triazine core can introduce various functional groups .
Scientific Research Applications
4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and supramolecular assemblies.
Mechanism of Action
The mechanism of action of 4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The benzothiazole and furan moieties can interact with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one: Similar in structure but contains a thiadiazine core instead of a triazine core.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Contains a pyridine core with triazole substituents, used in coordination chemistry.
Uniqueness
4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine is unique due to its combination of benzothiazole and furan moieties attached to a triazine core. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C23H16N6OS4 |
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Molecular Weight |
520.7 g/mol |
IUPAC Name |
4,6-bis(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(furan-2-yl)ethyl]-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C23H16N6OS4/c1-3-9-17-15(7-1)25-22(31-17)33-20-27-19(24-12-11-14-6-5-13-30-14)28-21(29-20)34-23-26-16-8-2-4-10-18(16)32-23/h1-10,13H,11-12H2,(H,24,27,28,29) |
InChI Key |
VBTWPTVFWISSHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SC3=NC(=NC(=N3)NCCC4=CC=CO4)SC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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